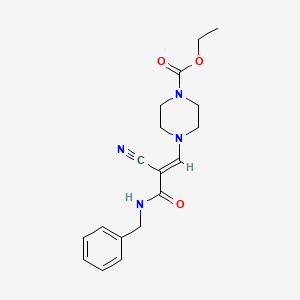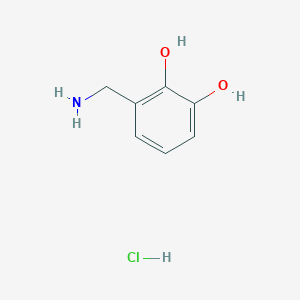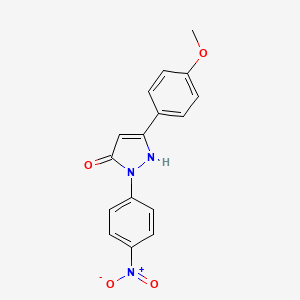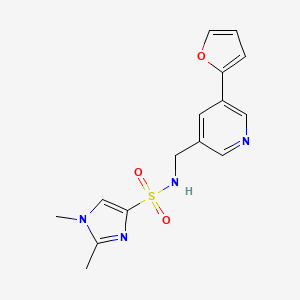
(E)-4-(3-(bencilamino)-2-ciano-3-oxoprop-1-en-1-il)piperazin-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepresivos
Los compuestos basados en piperazina, incluido el (E)-4-(3-(bencilamino)-2-ciano-3-oxoprop-1-en-1-il)piperazin-1-carboxilato de etilo, se encuentran con frecuencia en compuestos biológicamente activos que se utilizan en el ámbito de los antidepresivos . Están involucrados en el metabolismo de los nuevos antidepresivos.
Antipsicóticos
Estos compuestos también se encuentran en los fármacos antipsicóticos . Desempeñan un papel crucial en el tratamiento de los trastornos mentales y del comportamiento.
Antihistamínicos
Los compuestos basados en piperazina se utilizan en antihistamínicos . Estos son fármacos que tratan la rinitis alérgica y otras alergias.
Antifúngicos y antibióticos
Estos compuestos se encuentran en los fármacos antifúngicos y antibióticos . Se utilizan para tratar y prevenir infecciones fúngicas y bacterianas, respectivamente.
Catálisis y Marcos Orgánicos Metálicos (MOFs)
Los compuestos basados en anillos de piperazina encuentran su aplicación en el campo de la catálisis y los marcos orgánicos metálicos (MOFs) . Se utilizan en diversos procesos industriales.
Actividad antimicrobiana
Algunos derivados de este compuesto exhiben actividad antimicrobiana. Muestran una actividad modesta contra bacterias y hongos.
Investigación del tratamiento de la diabetes
Los derivados de la piperazina, incluido el this compound, se han identificado como posibles compuestos antidiabéticos. Se han estudiado sus efectos sobre la homeostasis de la glucosa en modelos de diabetes tipo II.
Desarrollo de fármacos antituberculosos
Este compuesto también es significativo en el desarrollo de fármacos antituberculosos. Las modificaciones al grupo bencilo en el anillo C de la piperazina han dado lugar a una mejor biodisponibilidad y una mayor actividad antituberculosa en ciertos compuestos.
Propiedades
IUPAC Name |
ethyl 4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-18(24)22-10-8-21(9-11-22)14-16(12-19)17(23)20-13-15-6-4-3-5-7-15/h3-7,14H,2,8-11,13H2,1H3,(H,20,23)/b16-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSHYRNUTMEAQH-JQIJEIRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2397287.png)
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2397288.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/new.no-structure.jpg)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)



